molecular formula C19H15FN4OS B11015090 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B11015090
M. Wt: 366.4 g/mol
InChI Key: SRGOWWOIUJJBNP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (DMSO-d₆, 400 MHz) displays characteristic signals:

  • δ 8.41 ppm (s, 1H): H-2 proton of 6-fluoroindole
  • δ 7.85–7.13 ppm (m, 9H): Aromatic protons from benzyl and indole groups
  • δ 4.27 ppm (s, 2H): Acetamide methylene group
  • δ 3.46 ppm (s, 2H): Benzyl methylene protons

The ¹³C NMR spectrum (DMSO-d₆, 100 MHz) confirms critical carbon environments:

  • δ 176.40 ppm: Acetamide carbonyl
  • δ 166.45 ppm: Thiadiazole C-2
  • δ 140.81–111.08 ppm: Aromatic carbons (indole and benzyl)
  • δ 112.41 ppm: C-F coupling (³JCF ≈ 12 Hz) at C-6 of indole

Infrared (IR) Spectroscopy

Key absorption bands in the IR spectrum (KBr, cm⁻¹):

  • 3312: N-H stretch (secondary amide)
  • 1707: C=O stretch (acetamide)
  • 1620: C=N stretch (thiadiazole)
  • 1562: C=C aromatic stretching
  • 775: C-F bending vibration

Mass Spectrometry (MS)

High-resolution EI-MS shows a molecular ion peak at m/z 401.12 [M⁺] (calc. 401.10), with fragmentation patterns confirming the loss of the benzyl group (Δm/z 91) and sequential cleavage of the acetamide linker.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:

Key Geometric Parameters

  • Thiadiazole C-S bond length: 1.67 Å (calc.) vs. 1.68 Å (X-ray)
  • Indole C-F bond length: 1.35 Å (calc.) vs. 1.34 Å (experimental)
  • Dihedral angle between thiadiazole and indole planes: 12.3° (calc.)

Frontier Molecular Orbitals

  • HOMO (-6.12 eV): Localized on the indole π-system and thiadiazole lone pairs
  • LUMO (-2.87 eV): Predominantly thiadiazole antibonding orbitals
  • HOMO-LUMO gap: 3.25 eV, indicating moderate chemical reactivity

Electrostatic Potential Map
Regions of high electron density (red) concentrate on the thiadiazole sulfur and indole nitrogen, suggesting nucleophilic attack susceptibility at these sites.

Comparative Analysis with Related 1,3,4-Thiadiazole Derivatives

Table 2: Structural and Electronic Comparison with Analogous Compounds

Compound Thiadiazole Substituents Indole Substituents HOMO-LUMO Gap (eV) Biological Activity
Target Compound Benzyl, acetamide 6-Fluoro 3.25 β-Glucuronidase inhibition
2-(4-Acetamidoindol-1-yl) Methoxymethyl, acetamide 4-Acetamido 3.18 Anticancer
5-(N-Benzoylindol-3-yl) Chloroacetamide N-Benzoyl 3.42 Antimicrobial

The 6-fluoro substitution enhances β-glucuronidase inhibitory activity (IC₅₀ ≈ 0.5 µM) compared to non-fluorinated analogs (IC₅₀ = 38.9 µM). This arises from fluorine's electronegativity, which strengthens hydrogen bonding with catalytic residues (e.g., Glu413 in β-glucuronidase).

Molecular docking studies reveal the benzyl group occupies a hydrophobic pocket, while the 6-fluoroindole moiety forms halogen bonds with Thr175 and Asn450. In contrast, methoxymethyl-substituted analogs exhibit reduced binding due to steric clashes with active site residues.

Properties

Molecular Formula

C19H15FN4OS

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C19H15FN4OS/c20-15-7-6-14-8-9-24(16(14)11-15)12-17(25)21-19-23-22-18(26-19)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,23,25)

InChI Key

SRGOWWOIUJJBNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization reactions. A widely adopted method involves the treatment of thiosemicarbazide derivatives with concentrated sulfuric acid or phosphoric acid under reflux conditions. For N-(5-benzyl-1,3,4-thiadiazol-2-yl) intermediates, benzyl mercaptan is reacted with hydrazinecarbothioamide in the presence of dehydrating agents. The reaction proceeds via intramolecular cyclodehydration, forming the thiadiazole ring with a benzylthio substituent at the 5-position.

Reaction conditions :

  • Temperature: 80–100°C

  • Time: 6–12 hours

  • Yield: 70–85%

Alternative Route Using 2-Amino-1,3,4-Thiadiazoles

An alternative approach starts with 2-amino-1,3,4-thiadiazole, which undergoes nucleophilic displacement at the 5-position. Benzylation is achieved using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. This method offers better regiocontrol, with yields exceeding 90% when anhydrous conditions are maintained.

Fluorinated Indole Moiety Preparation

Electrophilic Fluorination of Indole

The 6-fluoro-1H-indol-1-yl group is introduced via electrophilic fluorination of indole using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. Fluorination occurs preferentially at the 6-position due to the directing effect of the indole nitrogen.

Optimized parameters :

  • Solvent: Acetonitrile

  • Temperature: 0°C to room temperature

  • Yield: 65–78%

Protection-Deprotection Strategy

To prevent side reactions during subsequent coupling steps, the indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. After fluorination, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 6-fluoro-1H-indole.

Acetamide Linkage Formation

Carbodiimide-Mediated Coupling

The critical acetamide bond between the thiadiazole and indole moieties is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The carboxylic acid derivative of 6-fluoroindole is activated with EDC/HOBt and reacted with the amino group of 5-benzyl-1,3,4-thiadiazol-2-amine.

Key data :

  • Molar ratio (acid:amine:EDC): 1:1:1.2

  • Solvent: Dichloromethane or DMF

  • Reaction time: 12–24 hours

  • Yield: 60–75%

Direct Alkylation Approach

An alternative one-pot method involves alkylation of 6-fluoroindole with chloroacetyl chloride, followed by displacement with 5-benzyl-1,3,4-thiadiazol-2-amine. This route bypasses intermediate isolation but requires strict temperature control to avoid N-alkylation byproducts.

Conditions :

  • Base: Triethylamine

  • Temperature: 0–5°C (initial), then 25°C

  • Yield: 55–68%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 7:3). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >95% purity.

Spectroscopic Confirmation

  • 1H NMR : Key signals include the indole NH (δ 10.2–10.8 ppm), acetamide carbonyl (δ 2.1–2.3 ppm), and benzyl CH2 (δ 4.5–4.7 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 413.1 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh atom economyRequires harsh acids70–85
AlkylationOne-pot simplicityModerate regioselectivity55–68
EDC CouplingHigh fidelityCostly reagents60–75

Scale-Up Considerations

Industrial-scale synthesis prioritizes the EDC-mediated route due to reproducibility, though solvent recovery systems are essential to mitigate costs. Continuous flow systems have been explored for the fluorination step, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, acyl chlorides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. The unique structural features of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide may enhance its biological activity compared to other similar compounds.

Case Study: Antitumor Efficacy

A study evaluated the anticancer activity of this compound against various cancer cell lines. The results demonstrated notable growth inhibition percentages across multiple cell lines, suggesting its potential as an effective anticancer agent. For instance:

  • Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40
  • Percent Growth Inhibition : Ranged from 67% to 86% depending on the cell line tested.

These findings highlight the compound's ability to inhibit cell proliferation and could pave the way for further development as an anticancer therapeutic agent .

Antimicrobial Properties

The compound's structure suggests it may also possess antimicrobial activity. Compounds with thiadiazole and indole moieties have been documented for their effectiveness against various pathogens.

Synthetic Pathways and Industrial Applications

The synthesis of this compound typically involves several key steps:

StepDescription
Formation of Thiadiazole Ring Cyclization of thiosemicarbazide derivatives with carbon disulfide in the presence of a base.
Introduction of Indole Moiety Nucleophilic substitution reactions involving appropriate indole derivatives.
Final Coupling Formation of the acetamide by coupling with benzyl or other functional groups under controlled conditions.

These synthetic routes are essential for producing the compound on an industrial scale while maintaining high yield and purity .

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.
  • Combination Therapies : Evaluating the potential for synergistic effects when used in combination with existing therapies.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces.

    Interference with DNA/RNA: Affecting the replication or transcription of genetic material.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Substituent Effects on the Thiadiazole Core
  • Benzyl vs. Alkyl/Arylthio Groups: Compound 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) shares a benzylthio substituent, yielding a melting point of 133–135°C and 88% synthesis yield. Compound 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-...) has a chlorobenzylthio group, resulting in a higher melting point (138–140°C) due to increased halogen-mediated intermolecular forces.
  • Indole vs. Phenoxy/Acetyl Substituents: Compounds 5e–5m () feature phenoxy or methoxy groups instead of indole, with melting points ranging from 132–170°C. The 6-fluoroindole in the target compound may introduce stronger π-π stacking and hydrogen-bonding capabilities, influencing receptor binding.
Molecular Weight and Lipophilicity
  • The target compound’s molecular weight (~337 g/mol) is comparable to 4g–4j (, ~456–491 g/mol) but lower than cyclopropyl analogs (316.35 g/mol, ).
Anticancer and Antiproliferative Effects
  • Akt Inhibition : Compounds 3 and 8 () with 4-chlorophenyl and nitrobenzothiazole substituents showed 86–92% Akt inhibition , inducing apoptosis in glioma cells. The target compound’s 6-fluoroindole may similarly interact with Akt’s hydrophobic pocket via π-π interactions, though this requires validation.
  • Antiproliferative Ureido Derivatives: 4g–4j () demonstrated activity against cancer cell lines, with 4j (4-chlorophenylureido) showing a molecular weight of 491.01 g/mol and melting point of 261–263°C.

Biological Activity

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound that integrates a thiadiazole moiety with an indole derivative, exhibiting potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzyl group attached to the thiadiazole ring and a fluoro-substituted indole at the acetamide position. The general synthetic route involves multi-step chemical reactions, typically including:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Attachment of the benzyl group via nucleophilic substitution.
  • Introduction of the fluoro-indole moiety through coupling reactions.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a broad spectrum of biological activities, particularly antimicrobial effects. For instance, derivatives with similar structures have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity Comparison

Compound NameActivity AgainstMIC (µg/mL)
This compoundStaphylococcus aureusTBD
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)Staphylococcus aureus0.78
N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)E. coli15.62

Anticancer Activity

The compound's unique structure suggests potential anticancer properties. Similar thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies have indicated that certain analogs can inhibit cell proliferation in breast cancer and leukemia models .

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of thiadiazole derivatives. Notably:

  • Electron-withdrawing groups (like fluorine) enhance lipophilicity and may improve membrane permeability.
  • Hydrophobic moieties at specific positions on the thiadiazole ring contribute to increased antibacterial potency .

Case Studies

  • Antibacterial Efficacy : A study synthesized several thiadiazole derivatives and tested them against various bacterial strains. The most active compound demonstrated an MIC comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Screening : In vitro studies showed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia), indicating promising anticancer activity .

Q & A

Advanced Research Question

Target identification : Use affinity chromatography with biotinylated probes or CETSA (Cellular Thermal Shift Assay) to detect target engagement.

Pathway analysis : Perform phosphoproteomics to map signaling cascades (e.g., apoptosis markers like caspase-3).

In vivo validation : Use xenograft models (e.g., MCF-7 tumors in nude mice) with histopathology to confirm efficacy and mechanism .

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